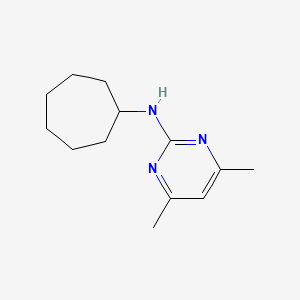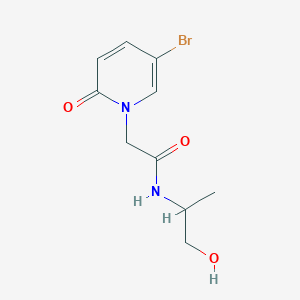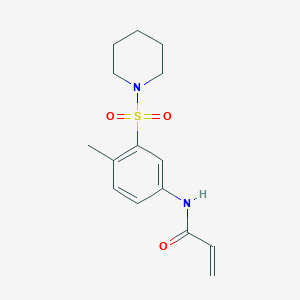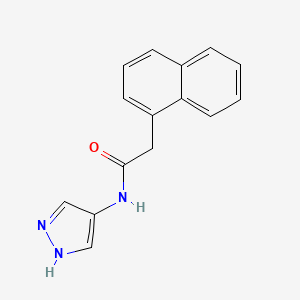
N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide, also known as PBF-509, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide inhibits FAAH by binding to its active site, preventing the breakdown of endocannabinoids. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. It has also been studied for its potential use in pain management and appetite regulation. However, further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for FAAH inhibition. However, it also has limitations such as low solubility and poor metabolic stability, which can affect its pharmacokinetics and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide research, including the development of more potent and selective FAAH inhibitors, optimization of its pharmacokinetic properties, and investigation of its therapeutic potential in various diseases. Additionally, further studies are needed to fully understand its mechanism of action and physiological effects.
In conclusion, N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide is a synthetic compound that has shown promise in scientific research for its potential therapeutic effects in various diseases. Its inhibition of FAAH and subsequent increase in endocannabinoid levels have been studied for their anti-inflammatory, anti-cancer, and neuroprotective effects. However, further research is needed to fully understand its biochemical and physiological effects and optimize its pharmacokinetic properties for potential therapeutic use.
Synthesemethoden
N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide can be synthesized using a multistep process involving the reaction of 2-aminobenzofuran with pyrazole carboxylic acid followed by coupling with carboxylic acid chloride. The final product is obtained through purification and crystallization techniques.
Wissenschaftliche Forschungsanwendungen
N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic effects in various diseases such as cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. Endocannabinoids are signaling molecules that play a role in pain sensation, mood, and appetite regulation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have beneficial effects in various diseases.
Eigenschaften
IUPAC Name |
N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(15-9-6-13-14-7-9)11-5-8-3-1-2-4-10(8)17-11/h1-7H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJBURGYPVDKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)
![N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine](/img/structure/B7542020.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)


![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)





